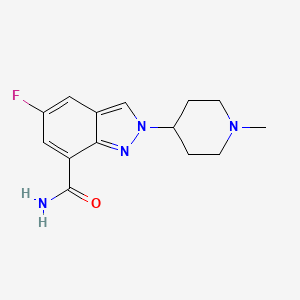
(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the naphthoylindole family and is used primarily for research purposes . Synthetic cannabinoids like JWH 181 are designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 181 involves a coupling reaction. The primary reaction combines 1-naphthylamine with another chemical to form the core structure of JWH 181 . This reaction requires precise control of temperature and reaction conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods for JWH 181 are not well-documented in the public domain. it is typically synthesized in specialized laboratories under controlled conditions to ensure purity and consistency. The compound is then used as an analytical reference standard in various research applications .
Chemical Reactions Analysis
Types of Reactions
JWH 181 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving JWH 181 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
JWH 181 is primarily used in scientific research to study the effects of synthetic cannabinoids on the human body. Its applications include:
Chemistry: Used as an analytical reference standard to identify and quantify synthetic cannabinoids in various samples.
Biology: Studied for its effects on cellular processes and receptor interactions.
Industry: Used in forensic chemistry and toxicology to detect synthetic cannabinoids in biological samples.
Mechanism of Action
JWH 181 exerts its effects by acting as a full agonist at both the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, and appetite. By binding to these receptors, JWH 181 mimics the effects of naturally occurring endocannabinoids, leading to its psychoactive and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
JWH 181 is similar to other synthetic cannabinoids, such as:
JWH 018: Known for its high affinity for CB1 receptors and psychoactive effects.
JWH 073: Another synthetic cannabinoid with a slightly different chemical structure but similar effects.
JWH 210: Known for its potent effects and high binding affinity to cannabinoid receptors.
Uniqueness
What sets JWH 181 apart from other synthetic cannabinoids is its specific chemical structure, which influences its binding affinity and selectivity for cannabinoid receptors. This unique structure allows researchers to study the nuanced effects of synthetic cannabinoids on the endocannabinoid system and develop potential therapeutic applications.
Properties
Molecular Formula |
C28H31NO |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(2-methyl-1-pentylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C28H31NO/c1-4-6-11-19-29-20(3)27(25-15-9-10-16-26(25)29)28(30)24-18-17-21(12-5-2)22-13-7-8-14-23(22)24/h7-10,13-18H,4-6,11-12,19H2,1-3H3 |
InChI Key |
MRZUOBIFOHQHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



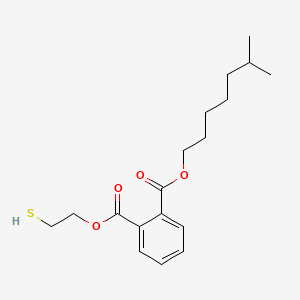
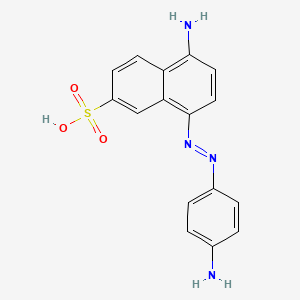

![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)

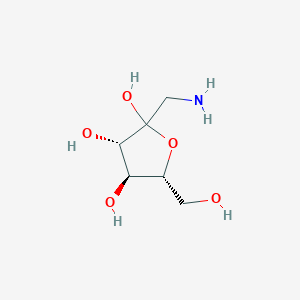
![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
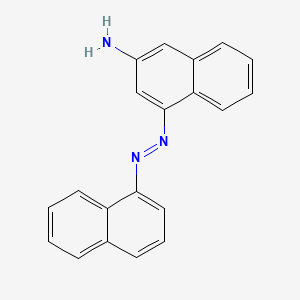


![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
